molecular formula C10H16N2OS2 B14897034 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide

2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide

Cat. No.: B14897034
M. Wt: 244.4 g/mol
InChI Key: PFZQJFZGRFMLRA-UHFFFAOYSA-N
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Description

2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide typically involves the reaction of 2-methylthiazole with a suitable acylating agent. One common method is the reaction of 2-methylthiazole with propylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.

Scientific Research Applications

2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide stands out due to its unique combination of a thiazole ring and a propylacetamide group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C10H16N2OS2

Molecular Weight

244.4 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N-propylacetamide

InChI

InChI=1S/C10H16N2OS2/c1-3-4-11-10(13)7-14-5-9-6-15-8(2)12-9/h6H,3-5,7H2,1-2H3,(H,11,13)

InChI Key

PFZQJFZGRFMLRA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSCC1=CSC(=N1)C

Origin of Product

United States

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